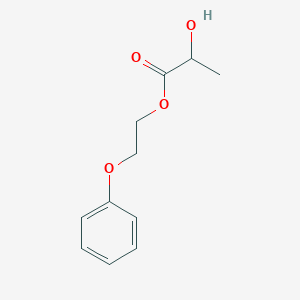

2-Phenoxyethyl 2-hydroxypropanoate

Descripción

Structure

3D Structure

Propiedades

Número CAS |

6283-84-7 |

|---|---|

Fórmula molecular |

C11H14O4 |

Peso molecular |

210.23 g/mol |

Nombre IUPAC |

2-phenoxyethyl 2-hydroxypropanoate |

InChI |

InChI=1S/C11H14O4/c1-9(12)11(13)15-8-7-14-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |

Clave InChI |

QGJQZYMFIIAOQM-UHFFFAOYSA-N |

SMILES canónico |

CC(C(=O)OCCOC1=CC=CC=C1)O |

Origen del producto |

United States |

Advanced Methodologies for the Chemical Synthesis of 2 Phenoxyethyl 2 Hydroxypropanoate

Conventional Esterification Pathways and Catalytic Systems

The primary method for synthesizing 2-Phenoxyethyl 2-hydroxypropanoate is through the esterification of 2-Phenoxyethanol (B1175444) with lactic acid. This reaction can be catalyzed and optimized through several established methodologies.

Acid-Catalyzed Esterification Processes

Fischer-Speier esterification is the most traditional and widely employed method for producing esters from a carboxylic acid and an alcohol. This acid-catalyzed reaction is reversible, and therefore, strategies to drive the equilibrium towards the product side, such as the removal of water, are typically employed.

Employing Sulfuric Acid:

Concentrated sulfuric acid is a powerful and cost-effective catalyst for esterification. The mechanism involves the protonation of the carbonyl oxygen of lactic acid by sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. chemguide.co.uk Subsequently, the nucleophilic oxygen of 2-Phenoxyethanol attacks this carbon, leading to a tetrahedral intermediate. After a series of proton transfers and the elimination of a water molecule, the ester is formed, and the catalyst is regenerated. chemguide.co.uk To achieve high yields, the water produced during the reaction is typically removed by azeotropic distillation using a suitable solvent like toluene.

Employing p-Toluenesulfonic Acid (p-TSA):

p-Toluenesulfonic acid (p-TSA) is another strong organic acid commonly used as a catalyst in esterification. wikipedia.org It offers advantages over sulfuric acid as it is a solid, making it easier to handle, and is considered less corrosive and produces fewer side reactions. csic.es The catalytic mechanism is analogous to that of sulfuric acid. wikipedia.org p-TSA is particularly useful in syntheses where the reactants or products are sensitive to the harsh oxidizing conditions that can be present with sulfuric acid. csic.es

Table 1: Representative Conditions for Acid-Catalyzed Esterification

| Parameter | Sulfuric Acid | p-Toluenesulfonic Acid |

| Catalyst Loading | 1-3 mol% | 2-5 mol% |

| Reactant Ratio (Alcohol:Acid) | 1:1 to 1.5:1 | 1:1 to 1.5:1 |

| Solvent | Toluene, Heptane | Toluene, Dichloromethane |

| Temperature | 80-120 °C | 80-110 °C |

| Reaction Time | 4-12 hours | 6-18 hours |

| Water Removal | Dean-Stark Apparatus | Dean-Stark Apparatus |

Note: The data in this table are representative examples for Fischer-Speier esterification and may need optimization for the specific synthesis of 2-Phenoxyethyl 2-hydroxypropanoate.

Transesterification Methodologies

Transesterification is an alternative pathway that involves the reaction of an existing ester with an alcohol to form a new ester. In the context of 2-Phenoxyethyl 2-hydroxypropanoate synthesis, this would typically involve reacting a simple alkyl lactate (B86563), such as methyl lactate or ethyl lactate, with 2-Phenoxyethanol. This method can be advantageous as the starting lactate esters are readily available.

The reaction can be catalyzed by either acids (like sulfuric acid or p-TSA) or bases (like sodium methoxide (B1231860) or potassium carbonate). masterorganicchemistry.com The general mechanism under acidic conditions is similar to Fischer esterification, involving protonation of the carbonyl oxygen. masterorganicchemistry.com Under basic conditions, the reaction proceeds via nucleophilic attack of the alkoxide of 2-Phenoxyethanol on the carbonyl carbon of the alkyl lactate. masterorganicchemistry.com The choice of catalyst depends on the stability of the reactants and the desired reaction conditions. To drive the equilibrium, the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) is typically removed by distillation.

Novel Catalyst Development for Enhanced Selectivity and Yield

Research into esterification catalysis is continuously evolving, with a focus on developing heterogeneous catalysts that offer improved selectivity, higher yields, and easier separation from the reaction mixture. While specific catalysts for 2-Phenoxyethyl 2-hydroxypropanoate are not explicitly documented, advancements in related fields provide promising alternatives to traditional homogeneous catalysts.

Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated metal oxides (e.g., TiO2-ZrO2), have shown great potential in esterification reactions. researchgate.netresearchgate.net These catalysts provide active sites for the reaction to occur while being easily recoverable by filtration, thus simplifying the purification process and allowing for catalyst recycling. For instance, mixed metal oxides like TiO2-ZrO2 have been shown to be effective for the esterification of lactic acid, with their activity being linked to their surface acidity. researchgate.net

More recently, magnetic nanocatalysts, such as TiFe2O4@SiO2–SO3H, have been developed. nih.gov These catalysts combine the catalytic activity of sulfonic acid groups with the magnetic properties of an iron oxide core, allowing for facile separation from the reaction medium using an external magnet. nih.gov Such novel systems could potentially be adapted for the synthesis of 2-Phenoxyethyl 2-hydroxypropanoate to create a more efficient and environmentally friendly process.

Precursor Chemical Synthesis Considerations

The efficient synthesis of 2-Phenoxyethyl 2-hydroxypropanoate is critically dependent on the availability and purity of its precursors: 2-Phenoxyethanol and lactic acid.

Synthetic Routes to 2-Phenoxyethanol (the Alcohol Component)

2-Phenoxyethanol is a commercially significant chemical with several established synthetic routes.

The most common industrial method is the hydroxyethylation of phenol (B47542), which is a variation of the Williamson ether synthesis. wikipedia.org This process involves the reaction of phenol with ethylene (B1197577) oxide in the presence of an alkaline catalyst, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction is typically carried out at elevated temperatures and pressures.

Another well-established method involves the reaction of sodium phenoxide with 2-chloroethanol. nih.gov This method, while effective, is less common on an industrial scale due to the handling of 2-chloroethanol.

More recent research has explored greener synthetic pathways. One such method is the reaction of phenol with ethylene carbonate in the presence of a catalyst like potassium fluoride (B91410) or a modified zeolite. nih.govpreprints.org This approach avoids the use of the highly reactive and hazardous ethylene oxide.

Table 2: Comparison of Synthetic Routes to 2-Phenoxyethanol

| Synthetic Route | Reactants | Catalyst | Key Features |

| Hydroxyethylation of Phenol | Phenol, Ethylene Oxide | NaOH, KOH | Industrial standard, high yield, requires handling of ethylene oxide. masterorganicchemistry.com |

| Williamson Ether Synthesis | Sodium Phenoxide, 2-Chloroethanol | - | Classic laboratory method, good yield. nih.gov |

| Reaction with Ethylene Carbonate | Phenol, Ethylene Carbonate | KF, Zeolites | Greener alternative, avoids ethylene oxide, good selectivity. nih.govpreprints.org |

Derivatization and Synthesis of Lactic Acid Precursors (the Acid Component)

Lactic acid is a chiral molecule that exists as two enantiomers, L-lactic acid and D-lactic acid. It is primarily produced through microbial fermentation, but chemical synthesis routes are also available.

Fermentation:

The vast majority of commercially available lactic acid is produced via the fermentation of carbohydrates, such as glucose, sucrose, or lactose, by lactic acid bacteria (LAB). nih.gov Different strains of LAB can produce either L-lactic acid, D-lactic acid, or a racemic mixture. The choice of microbial strain is crucial for obtaining the desired stereoisomer, which can be important for the properties of the final product.

Chemical Synthesis:

The traditional chemical synthesis of lactic acid starts from acetaldehyde, which is reacted with hydrogen cyanide to form lactonitrile (B165350). nih.gov Subsequent hydrolysis of lactonitrile with a strong acid, such as sulfuric or hydrochloric acid, yields a racemic mixture of lactic acid. lsbu.ac.uk Other chemical routes include the oxidation of propylene (B89431) glycol and the hydrolysis of other substituted propionic acids. researchgate.netresearchgate.net While chemical synthesis offers a route to lactic acid, it typically produces a racemic mixture and can involve hazardous reagents.

The derivatization of lactic acid into esters like methyl lactate or ethyl lactate is a common practice. These esters can be produced by the direct esterification of lactic acid with the corresponding alcohol and can serve as the starting material for the transesterification reaction to produce 2-Phenoxyethyl 2-hydroxypropanoate.

Modern Synthetic Strategies and Yield Optimization

The primary route for synthesizing 2-Phenoxyethyl 2-hydroxypropanoate is the esterification of 2-phenoxyethanol with lactic acid. This reaction can be catalyzed by various acids, both homogeneous and heterogeneous, as well as by enzymes. The optimization of this process involves a careful selection of catalysts and reaction conditions to maximize the yield and purity of the final product.

Investigation of Reaction Conditions, Including Temperature, Pressure, and Solvent Effects

The efficiency of the esterification reaction to produce 2-Phenoxyethyl 2-hydroxypropanoate is significantly influenced by several key parameters, including temperature, pressure, and the choice of solvent. The removal of water, a byproduct of the reaction, is a critical factor in driving the equilibrium towards the formation of the ester and achieving high yields.

Temperature: The reaction temperature affects the rate of esterification. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to side reactions, such as the dehydration or decomposition of lactic acid and the ether cleavage of 2-phenoxyethanol. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of impurities. For the esterification of lactic acid with long-chain alcohols, temperatures in the range of 50-140°C are often employed, depending on the catalyst and solvent system. csic.es

Pressure: The reaction is often carried out at atmospheric pressure. However, applying a vacuum can be advantageous for removing water, thereby shifting the reaction equilibrium towards the product side. This technique, known as reactive distillation, is particularly effective for improving conversion in equilibrium-limited reactions. mdpi.comjournalajocs.com Conversely, in some high-temperature catalytic processes, elevated pressures may be used to maintain the reactants in the liquid phase. google.com

Solvent Effects: The choice of solvent can have a profound impact on the reaction. A solvent that is a good azeotroping agent for water, such as cyclohexane (B81311) or toluene, can facilitate water removal and thus increase the ester yield. researchgate.net In enzymatic catalysis, the solvent must also be compatible with the enzyme, maintaining its activity and stability. For instance, in lipase-catalyzed esterification of lactic acid, solvents like cyclohexane have been found to be effective. researchgate.net In some cases, a solvent-free system can be employed, which offers advantages in terms of process simplicity and reduced environmental impact. epa.gov

The following table, based on analogous esterification reactions of lactic acid with various alcohols, illustrates the potential impact of different reaction conditions on the yield of lactate esters.

Table 1: Representative Reaction Conditions for the Synthesis of Lactate Esters

| Catalyst | Alcohol | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Novozym 435 | Hexadecanol | Cyclohexane | 50 | 24 | 79.2 | researchgate.net |

| NaHSO₄ | Butanol | Cyclohexane | - | 3 | 99.8 | researchgate.net |

| Amberlyst-16 | 2-Ethylhexanol | None | 140 | - | >98 | csic.es |

| Lipozyme IM20 | Palmitic Acid | Ethyl Methyl Ketone | - | - | 37.5 | nih.gov |

| Porcine Pancreas Lipase (B570770) | Stearoyl Lactic Acid | Chloroform | - | - | 99 | nih.gov |

Stereoselective Synthesis for the Production of Specific Enantiomers of 2-Phenoxyethyl 2-hydroxypropanoate

Lactic acid exists as two enantiomers, L-(+)-lactic acid and D-(-)-lactic acid. Consequently, 2-Phenoxyethyl 2-hydroxypropanoate can also exist as two distinct enantiomers: 2-Phenoxyethyl L-2-hydroxypropanoate and 2-Phenoxyethyl D-2-hydroxypropanoate. The biological and physical properties of these enantiomers can differ significantly, making their stereoselective synthesis a crucial area of research, particularly for applications in the pharmaceutical and food industries.

The primary strategies for obtaining enantiomerically pure lactate esters involve either the use of a chiral starting material or the application of a stereoselective catalyst.

Using Chiral Starting Materials: The most straightforward approach is to start the synthesis with an enantiomerically pure form of lactic acid. Both L-lactic acid and D-lactic acid are commercially available, with L-lactic acid being the more common and less expensive enantiomer produced through fermentation.

Stereoselective Catalysis: Enzymes, particularly lipases, are widely used for the stereoselective synthesis of esters. Lipases can exhibit high enantioselectivity in both esterification and transesterification reactions. For example, Candida antarctica lipase B (often immobilized as Novozym 435) is a well-known biocatalyst for the synthesis of various esters. researchgate.net The enantioselectivity of a lipase can be influenced by the choice of solvent, temperature, and the specific substrates involved.

Another enzymatic approach is the kinetic resolution of a racemic mixture of the lactate ester. In this method, a lipase is used to selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer in high enantiomeric excess. For instance, Candida rugosa lipase has been shown to be effective in the enantioselective hydrolysis of racemic lactate esters. researchgate.net

Chemo-catalytic methods for stereoselective synthesis are also being developed. For example, the use of shape-selective catalysts like zeolites has been explored for the direct stereoselective conversion of lactic acid into lactide, which can then be used to produce stereoregular polylactic acid and, by extension, enantiomerically pure lactate esters. mdpi.com

The table below provides examples of enzymatic resolutions and stereoselective syntheses of lactate derivatives, which are indicative of the methodologies that could be adapted for the production of specific enantiomers of 2-Phenoxyethyl 2-hydroxypropanoate.

Table 2: Examples of Stereoselective Synthesis and Resolution of Lactate Derivatives

| Method | Enzyme/Catalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Kinetic Resolution | Candida rugosa lipase | Racemic lactate esters | Enantioenriched lactate ester | - | researchgate.net |

| Stereoselective Conversion | Zeolite Beta | L-lactic acid-d₄ | (L,L)-lactide-d₈ | - | mdpi.com |

| Asymmetric Synthesis | Engineered Carbonyl Reductase | 5-oxodecanoic acid | (R)-δ-decalactone | 99% | rsc.org |

| Enzymatic Esterification | Novozym 435 | Lactic Acid & Fatty Alcohols | Lactate Esters | - | epa.gov |

| Pd-catalyzed Alkylation | Pd(OAc)₂ | Lactic Acid | Chiral α-hydroxy acids | - | rsc.org |

Biocatalytic and Biotechnological Production Routes for 2 Phenoxyethyl 2 Hydroxypropanoate

Enzyme-Mediated Esterification Processes

Enzymatic esterification stands out as a primary biocatalytic route for producing 2-Phenoxyethyl 2-hydroxypropanoate. This process involves the direct reaction of 2-phenoxyethanol (B1175444) with lactic acid (2-hydroxypropanoic acid), catalyzed by a class of enzymes known as lipases.

Lipase-Catalyzed Synthesis of 2-Phenoxyethyl 2-hydroxypropanoate

Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are highly versatile enzymes capable of catalyzing esterification reactions, often in non-aqueous environments. rsc.org The synthesis of 2-Phenoxyethyl 2-hydroxypropanoate is achieved by reacting its precursors, 2-phenoxyethanol and lactic acid, in the presence of a suitable lipase (B570770).

Key Catalysts and Reaction Conditions: The most effective and widely used biocatalyst for this type of esterification is the immobilized lipase B from Candida antarctica (CALB), commercially available as Novozym 435. epa.govdtu.dkresearchgate.net This enzyme demonstrates high activity and stability in organic solvents, which are often necessary to solubilize the reactants and shift the reaction equilibrium towards ester formation by removing the water byproduct. researchgate.netchapmanhall.com

Studies on the enzymatic esterification of lactic acid with various alcohols have identified key parameters for optimizing the reaction. epa.govdtu.dk Cyclohexane (B81311) has been found to be an effective solvent for achieving high ester yields. epa.govdtu.dk The reaction is thermodynamically controlled, meaning the yield can be influenced by factors such as substrate concentration, temperature, and water activity. mdpi.com To drive the reaction to completion, molecular sieves are often added to remove the water formed during esterification. epa.govdtu.dk

While CALB is highly efficient with primary alcohols, its activity can be lower with secondary alcohols due to steric hindrance near the hydroxyl group. chapmanhall.com Lactic acid itself presents a challenge as it has both a carboxyl group and a secondary hydroxyl group, creating the potential for self-polymerization. chapmanhall.com However, the high selectivity of lipases like CALB minimizes this side reaction, favoring the esterification with the primary alcohol, 2-phenoxyethanol. chapmanhall.com

Table 1: Typical Parameters for Lipase-Catalyzed Esterification of Lactic Acid

| Parameter | Condition/Value | Reference |

|---|---|---|

| Enzyme | Immobilized Candida antarctica lipase B (Novozym 435) | epa.govdtu.dk |

| Substrates | Lactic Acid and Alcohol (e.g., 2-Phenoxyethanol) | chapmanhall.com |

| Solvent | Cyclohexane | epa.govdtu.dk |

| Temperature | 40-55°C | epa.govresearchgate.netnih.gov |

| Molar Ratio | Equimolar ratio of substrates | epa.gov |

| Water Removal | Addition of molecular sieves (e.g., 4 Å) | epa.govdtu.dk |

Immobilized Enzyme Systems for Continuous Production

For industrial-scale production, the use of immobilized enzymes is crucial. Immobilization enhances enzyme stability, prevents contamination of the product, and, most importantly, allows for the enzyme's reuse over multiple batches, significantly reducing catalyst costs. mdpi.comacs.org

Advantages and Techniques: Immobilizing lipases on solid supports offers several advantages over using free enzymes in solution. mdpi.com The process simplifies the separation of the catalyst from the reaction mixture, facilitates continuous operation, and can even lead to hyperactivation of the enzyme if immobilized correctly. mdpi.com A common and effective method is interfacial activation on hydrophobic supports, where the enzyme is adsorbed onto the carrier in its active, open conformation. mdpi.com

Continuous Reactor Systems: Immobilized lipases are ideally suited for use in continuous-flow reactors, such as packed-bed reactors (PBRs). nih.gov In a PBR, the immobilized enzyme is packed into a column, and the substrate solution is continuously passed through it. This setup allows for efficient mass transfer, precise control over reaction conditions, and stable, long-term operation. nih.govau.dk Such systems have been successfully operated for the continuous synthesis of various esters for extended periods, demonstrating their industrial viability. nih.gov

Table 2: Comparison of Free vs. Immobilized Lipases for Ester Synthesis

| Characteristic | Free Lipase | Immobilized Lipase | Reference |

|---|---|---|---|

| Catalyst Recovery | Difficult, requires downstream processing | Simple, physical separation | mdpi.com |

| Reusability | Not feasible | High, allows for multiple cycles | nih.gov |

| Stability | Lower operational and storage stability | Enhanced stability (thermal and chemical) | mdpi.com |

| Process Type | Typically batch processes | Enables continuous production (e.g., packed-bed reactors) | nih.govau.dk |

| Product Purity | Potential for enzyme contamination | High, no catalyst contamination in the product | acs.org |

Microbial Biotransformation Approaches

An alternative to using isolated enzymes is to harness the metabolic capabilities of whole microorganisms. This approach can involve the synthesis of the final ester from simple carbon sources or the biotransformation of supplied precursors.

Exploration of Microorganisms for the Biotransformation of Precursors

While no microorganism is known to naturally produce 2-Phenoxyethyl 2-hydroxypropanoate, they are highly capable of producing its precursors. A key parallel can be drawn from the microbial production of 2-phenylethanol (B73330) (2-PE), an aromatic alcohol structurally similar to 2-phenoxyethanol. mdpi.com

The Ehrlich Pathway for Precursor Synthesis: Many yeasts, particularly Saccharomyces cerevisiae, can produce 2-PE from the amino acid L-phenylalanine via the Ehrlich pathway. mdpi.comnih.govresearchgate.net This metabolic route involves three main steps:

Transamination: L-phenylalanine is converted to phenylpyruvate. mdpi.com

Decarboxylation: Phenylpyruvate is decarboxylated to form phenylacetaldehyde (B1677652). mdpi.com

Reduction: Phenylacetaldehyde is reduced by an alcohol dehydrogenase to 2-phenylethanol. nih.gov

This well-understood pathway serves as a blueprint for producing the alcohol precursor. researchgate.netpricklycider.com Various yeast and bacteria strains have been screened for their ability to produce 2-PE, with robust, stress-tolerant strains of S. cerevisiae showing the highest productivity. mdpi.comnih.govpsu.edu The other precursor, lactic acid, is a common fermentation product produced industrially by various bacteria (Lactobacillus spp.) and fungi.

Metabolic Engineering Strategies for Increased Biosynthesis Efficiency

To enhance the microbial production of precursors and potentially the final ester, metabolic engineering techniques are employed. These strategies aim to redirect cellular metabolism towards the desired compound by modifying the organism's genetic makeup.

Strategies for 2-Phenylethanol Production: Significant research has focused on engineering S. cerevisiae for higher 2-PE yields. nih.govresearchgate.netnih.govplos.org Key strategies include:

Overexpression of Pathway Genes: Increasing the expression of genes encoding the core enzymes of the Ehrlich pathway, such as the transaminase (Aro9) and the decarboxylase (Aro10), can boost the metabolic flux towards 2-PE. nih.govresearchgate.net

Deletion of Competing Pathways: The intermediate phenylacetaldehyde can be oxidized to the less desirable phenylacetic acid by aldehyde dehydrogenases (e.g., Ald3). Deleting the genes for these competing enzymes redirects the intermediate towards the desired alcohol, increasing the final product yield. nih.gov

Transcription Factor Engineering: Overexpressing transcriptional activators, like Aro80, can simultaneously upregulate multiple genes within the Ehrlich pathway. nih.gov

Improving Precursor Supply: Enhancing the intracellular availability of L-phenylalanine and the amino group acceptor α-ketoglutarate can further drive the reaction. nih.gov

A futuristic approach would involve engineering a single microorganism to first produce both 2-phenoxyethanol and lactic acid, and then express an intracellular esterifying enzyme, such as an alcohol acyltransferase, to combine them into 2-Phenoxyethyl 2-hydroxypropanoate in a consolidated bioprocess.

Process Intensification and Bioreactor Design for Enhanced Production

To make biocatalytic and biotechnological routes economically competitive, process intensification strategies are essential. These strategies focus on improving reaction rates, yields, and product concentrations while reducing operational costs and environmental impact. mdpi.comnih.govau.dk

For enzymatic synthesis , moving from batch to continuous processes using packed-bed reactors is a key intensification step. nih.govau.dk Further improvements can be achieved by using non-conventional media, such as supercritical carbon dioxide, which can enhance mass transfer and simplify downstream processing. researchgate.net

For microbial production , a major challenge is often product toxicity, where the synthesized compound inhibits the growth and productivity of the microorganism. nih.gov This is a known issue in 2-PE production. nih.govsigmaaldrich.com A powerful process intensification strategy to overcome this is in situ product removal (ISPR) . nih.gov ISPR involves continuously removing the product from the bioreactor as it is formed, keeping its concentration below toxic levels. nih.govnih.govacs.org Common ISPR techniques include:

Solvent Extraction: Using a biocompatible organic solvent (e.g., oleic acid, polypropylene (B1209903) glycol) as a second phase within the bioreactor to extract the product. researchgate.netmdpi.com

Adsorption: Employing solid adsorbents to bind the product.

Membrane-Based Separation: Using techniques like pervaporation or electrodialysis to selectively remove the product from the fermentation broth. nih.gov

By integrating ISPR with fed-batch fermentation in advanced bioreactors, it is possible to achieve significantly higher product titers and productivities than in simple batch systems. researchgate.netgreenering.org

Green Chemistry and Sustainability Assessments of Biocatalytic Pathways

The application of green chemistry principles to the synthesis of esters like 2-Phenoxyethyl 2-hydroxypropanoate is crucial for developing more sustainable industrial processes. Biocatalytic routes, employing enzymes such as lipases, are often considered greener alternatives to traditional chemical synthesis. The assessment of these pathways involves evaluating various green chemistry metrics.

Key Green Chemistry Metrics in Biocatalysis

Several metrics are used to quantify the "greenness" of a chemical process. For the biocatalytic production of 2-Phenoxyethyl 2-hydroxypropanoate, these would include:

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. In the esterification reaction between 2-phenoxyethanol and lactic acid to form 2-Phenoxyethyl 2-hydroxypropanoate, the primary byproduct is water. This results in a theoretically high atom economy, a significant advantage of this synthetic route.

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor quantifies the amount of waste produced per unit of product. Biocatalytic processes often have lower E-Factors compared to chemical methods due to the reduction in the use of stoichiometric reagents and solvents. The use of immobilized enzymes that can be recycled further reduces waste and improves the E-factor.

Process Mass Intensity (PMI): The American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable developed PMI to measure the total mass of materials (reactants, solvents, process aids) used to produce a certain mass of the final product. Lower PMI values indicate a more sustainable process. The use of solvent-free systems or green solvents in biocatalysis can significantly lower the PMI.

Renewable Feedstocks: A key aspect of green chemistry is the use of raw materials from renewable sources. Lactic acid, a precursor for 2-Phenoxyethyl 2-hydroxypropanoate, can be produced via fermentation of biomass, making it a renewable feedstock. 2-Phenoxyethanol is typically derived from petrochemical sources, though research into bio-based routes for phenols is ongoing.

Research Findings on Sustainability

While specific studies on the sustainability assessment of 2-Phenoxyethyl 2-hydroxypropanoate production are limited, research on similar biocatalytic esterifications highlights several key advantages:

Mild Reaction Conditions: Enzymatic reactions typically occur at or near ambient temperature and pressure. This reduces the energy consumption and the associated carbon footprint compared to conventional chemical processes that often require high temperatures and pressures.

High Selectivity: Biocatalysts are highly selective (chemo-, regio-, and enantio-selectivity), which minimizes the formation of byproducts. This simplifies purification processes, reducing the need for extensive solvent use and energy for separation.

Biodegradable Catalysts: Enzymes are biodegradable, which reduces their environmental impact at the end of their lifecycle compared to heavy metal or other non-biodegradable chemical catalysts.

Solvent Reduction: Research in biocatalysis emphasizes the use of solvent-free systems or the replacement of hazardous organic solvents with greener alternatives like ionic liquids or supercritical fluids.

Comparative Data for Biocatalytic Esterification

The following table provides a generalized comparison of key sustainability parameters between a hypothetical conventional chemical synthesis and a biocatalytic route for an ester like 2-Phenoxyethyl 2-hydroxypropanoate, based on trends reported in the literature for similar compounds.

| Parameter | Conventional Chemical Synthesis | Biocatalytic Synthesis | Sustainability Advantage of Biocatalysis |

| Catalyst | Strong acids (e.g., H₂SO₄) | Lipase (e.g., Novozym 435) | Biodegradable, reusable, non-corrosive |

| Temperature | High (>100 °C) | Mild (40-70 °C) | Lower energy consumption |

| Solvent | Often requires toxic solvents (e.g., Toluene) | Solvent-free or green solvents | Reduced VOC emissions and hazardous waste |

| Byproducts | Often forms colored and side products | High selectivity, mainly water | Simplified purification, less waste |

| Catalyst Recycling | Difficult, neutralization required | Possible through immobilization | Reduced catalyst waste and cost |

This data illustrates the potential of biocatalytic pathways to offer a more sustainable and environmentally friendly method for the production of 2-Phenoxyethyl 2-hydroxypropanoate. Further life cycle assessments (LCAs) would be necessary to provide a comprehensive quantitative analysis of the environmental impact from cradle to grave.

Computational Chemistry and Molecular Modeling of 2 Phenoxyethyl 2 Hydroxypropanoate

Quantum Chemical Calculations for Electronic Structure, Bonding Analysis, and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Phenoxyethyl 2-hydroxypropanoate at the molecular level. These calculations, typically employing Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic structure, which in turn governs its reactivity and physical properties.

Electronic Structure and Bonding Analysis: DFT calculations would be utilized to determine the optimized molecular geometry of 2-Phenoxyethyl 2-hydroxypropanoate, revealing bond lengths, bond angles, and dihedral angles. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical in predicting the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Further analysis, such as the Atoms in Molecules (AIM) theory, could be applied to characterize the chemical bonds within the molecule. rsc.org AIM analysis would reveal the nature of the covalent and non-covalent interactions, including the strength of the ester and ether linkages, as well as any intramolecular hydrogen bonding involving the hydroxyl group. Natural Bond Orbital (NBO) analysis would also be instrumental in understanding the delocalization of electron density and the stabilizing effects of hyperconjugation between occupied and unoccupied orbitals. rsc.orgnih.gov

Reactivity Predictions: The molecular electrostatic potential (MEP) surface would be calculated to identify the electron-rich and electron-deficient regions of the molecule. This provides a visual guide to the sites susceptible to electrophilic and nucleophilic attack. For 2-Phenoxyethyl 2-hydroxypropanoate, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be the most electron-rich sites, while the hydrogen of the hydroxyl group and the carbon of the carbonyl group would be electron-deficient. This information is invaluable for predicting how the molecule will interact with other chemical species.

Table 5.1.1: Predicted Electronic Properties of 2-Phenoxyethyl 2-hydroxypropanoate (Note: The following data is representative and based on typical values for similar ester compounds, as direct experimental or computational data for 2-Phenoxyethyl 2-hydroxypropanoate is not available in the cited literature.)

| Property | Predicted Value | Significance |

| HOMO Energy | -9.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -0.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 9.0 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | ~2.5 D | Influences solubility and intermolecular interactions. |

Molecular Dynamics Simulations for Conformational Landscape Exploration and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior of 2-Phenoxyethyl 2-hydroxypropanoate in different environments. nih.goviisc.ac.in By simulating the motion of the molecule over time, insights into its conformational flexibility and interactions with other molecules can be gained.

Conformational Landscape Exploration: MD simulations would reveal the accessible conformations of 2-Phenoxyethyl 2-hydroxypropanoate by exploring the potential energy surface. The flexibility of the molecule is primarily due to the rotation around several single bonds, including the C-O bonds of the ester and ether linkages, and the C-C bonds of the ethyl and propanoate moieties. The analysis of dihedral angle distributions from the MD trajectories would identify the most stable conformers and the energy barriers between them. iisc.ac.in This is crucial for understanding how the molecule's shape influences its properties and interactions.

Intermolecular Interactions: MD simulations can also be used to study the interactions of 2-Phenoxyethyl 2-hydroxypropanoate with solvent molecules or other chemical species. nih.gov Radial distribution functions (RDFs) would be calculated to understand the local arrangement of solvent molecules around the solute. For instance, in an aqueous solution, the RDFs would show the hydration shells around the polar groups of the molecule, such as the carbonyl and hydroxyl groups. The strength and lifetime of hydrogen bonds formed between the molecule and water would also be quantified, providing a detailed picture of its solvation. nih.gov

Table 5.2.1: Representative Conformational Dihedral Angles of 2-Phenoxyethyl 2-hydroxypropanoate (Note: The following data is illustrative of the types of results obtained from MD simulations for flexible ester molecules.)

| Dihedral Angle | Description | Predicted Stable Conformations |

| O=C-O-C | Ester Linkage | Trans (~180°) and gauche (~±60°) |

| C-O-C-C | Ether Linkage | Trans (~180°) and gauche (~±60°) |

| C-C-O-H | Hydroxyl Group | Multiple orientations depending on hydrogen bonding |

Chemoinformatics and Quantitative Structure-Reactivity/Property Relationships (QSPR)

Chemoinformatics and QSPR studies provide a bridge between the molecular structure of 2-Phenoxyethyl 2-hydroxypropanoate and its macroscopic properties. By leveraging computational descriptors, it is possible to predict various physicochemical properties and biological activities.

Computed Molecular Descriptors: A wide range of molecular descriptors for 2-Phenoxyethyl 2-hydroxypropanoate would be calculated using chemoinformatics software. These descriptors can be categorized into several types, including constitutional, topological, geometric, and electronic descriptors. Examples include molecular weight, logP (octanol-water partition coefficient), molar refractivity, and solvent accessible surface area. These descriptors are essential for building QSPR models.

QSPR Models: QSPR models are mathematical equations that correlate molecular descriptors with a specific property or activity. For 2-Phenoxyethyl 2-hydroxypropanoate, QSPR models could be developed to predict properties such as boiling point, vapor pressure, and solubility in various solvents. These models are built using a training set of compounds with known properties and then validated to ensure their predictive power. While specific QSPR models for this compound are not available, the computed descriptors for structurally similar molecules like 2-Phenoxyethyl isobutyrate and 2-Phenylethyl 3-hydroxypropanoate can provide an indication of its likely properties. nih.govnih.gov

Table 5.3.1: Predicted Physicochemical Properties of 2-Phenoxyethyl 2-hydroxypropanoate and Related Compounds (Note: Data for related compounds is taken from PubChem. nih.govnih.gov The values for 2-Phenoxyethyl 2-hydroxypropanoate are estimated based on these related structures.)

| Property | 2-Phenoxyethyl isobutyrate | 2-Phenylethyl 3-hydroxypropanoate | Estimated 2-Phenoxyethyl 2-hydroxypropanoate |

| Molecular Formula | C12H16O3 | C11H14O3 | C11H14O4 |

| Molecular Weight | 208.25 g/mol | 194.23 g/mol | 210.22 g/mol |

| XLogP3 | 2.8 | 1.5 | ~2.0 |

| Hydrogen Bond Donors | 0 | 1 | 1 |

| Hydrogen Bond Acceptors | 3 | 3 | 4 |

In Silico Elucidation of Synthetic Reaction Mechanisms and Potential Degradation Pathways

Computational methods can be employed to investigate the chemical reactions involving 2-Phenoxyethyl 2-hydroxypropanoate, including its synthesis and degradation.

Synthetic Reaction Mechanisms: The synthesis of 2-Phenoxyethyl 2-hydroxypropanoate would typically involve the esterification of 2-phenoxyethanol (B1175444) with 2-hydroxypropanoic acid (lactic acid). ucalgary.ca Quantum chemical calculations can be used to model the reaction mechanism, including the structures of reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing insights into the reaction kinetics and thermodynamics. The role of a catalyst, such as a strong acid, in facilitating the reaction can also be investigated by modeling the catalytic cycle. chemistrysteps.comyoutube.com

Potential Degradation Pathways: The environmental fate of 2-Phenoxyethyl 2-hydroxypropanoate is influenced by its degradation pathways. One of the primary degradation mechanisms for esters is hydrolysis, which can be catalyzed by acids or bases. ucalgary.ca In silico studies can elucidate the step-by-step mechanism of hydrolysis, identifying the rate-limiting step and the influence of pH on the reaction rate. Additionally, the potential for atmospheric degradation through reactions with hydroxyl radicals can be assessed by calculating the corresponding reaction rate constants. The degradation of the parent alcohol, 2-phenoxyethanol, has been studied and can provide insights into the likely breakdown products of the ether portion of the molecule. nih.gov

Table 5.4.1: Predicted Major Degradation Products of 2-Phenoxyethyl 2-hydroxypropanoate (Note: This table is based on the known degradation pathways of esters and ethers.)

| Degradation Pathway | Key Reactants | Major Products |

| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O | 2-Phenoxyethanol, 2-Hydroxypropanoic Acid |

| Base-Catalyzed Hydrolysis | OH⁻, H₂O | 2-Phenoxyethanol, 2-Hydroxypropanoate (lactate) |

| Atmospheric Oxidation | •OH radicals | Various smaller oxygenated and aromatic compounds |

Environmental Transformation and Degradation Pathways of 2 Phenoxyethyl 2 Hydroxypropanoate

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For 2-Phenoxyethyl 2-hydroxypropanoate, the key abiotic degradation mechanisms in the environment would likely be hydrolysis and photochemical degradation.

Hydrolytic Stability under Varying pH Conditions (Acidic, Neutral, Basic)

No specific experimental data on the hydrolytic stability of 2-Phenoxyethyl 2-hydroxypropanoate under varying pH conditions were found. However, its structure as an ester suggests that it will be susceptible to hydrolysis. The rate of this hydrolysis is expected to be significantly influenced by pH.

Esters, in general, are known to hydrolyze to their corresponding carboxylic acid and alcohol. In the case of 2-Phenoxyethyl 2-hydroxypropanoate, hydrolysis would yield 2-hydroxypropanoic acid (lactic acid) and 2-phenoxyethanol (B1175444). Glycol ether acetates (esters) are known to be rapidly hydrolyzed to their parent glycol ethers. ecetoc.org

Based on the behavior of other esters, it can be anticipated that:

Acidic Conditions: Hydrolysis is likely to occur, though potentially at a slower rate than under basic conditions.

Neutral Conditions: Hydrolysis is expected to proceed. For example, ethyl lactate (B86563), a simple lactate ester, has an estimated hydrolysis half-life of 72 days at pH 7. nih.gov

Basic Conditions: Hydrolysis is expected to be significantly accelerated. For ethyl lactate, the estimated hydrolysis half-life is 7 days at pH 8. nih.gov

The stability of the parent compound, 2-phenoxyethanol, in the presence of acids and alkalis suggests that the ether linkage is relatively stable to hydrolysis under environmental conditions. nih.gov

Photochemical Degradation Pathways and Kinetics

Specific data on the photochemical degradation of 2-Phenoxyethyl 2-hydroxypropanoate are not available. However, the presence of a benzene (B151609) ring suggests that it may undergo direct photolysis by absorbing UV radiation.

The parent compound, 2-phenoxyethanol, is not expected to be susceptible to direct photolysis by sunlight as it does not absorb at wavelengths greater than 290 nm. nih.gov However, the ester functional group might alter the absorption spectrum.

Indirect photochemical degradation, through reactions with photochemically generated species like hydroxyl radicals (•OH) in the atmosphere and water, is likely to be a significant degradation pathway. For the related compound propylene (B89431) glycol phenyl ether, the half-life in the atmosphere due to reactions with hydroxyl radicals is estimated to be 3.45 hours. oecd.org

Biotic Degradation Processes in Environmental Media

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is often a primary pathway for the removal of organic chemicals from the environment.

Microbial Biodegradation in Aquatic and Terrestrial Environments

No specific studies on the microbial biodegradation of 2-Phenoxyethyl 2-hydroxypropanoate in aquatic or terrestrial environments were found. However, based on its structural components, it is likely to be biodegradable.

Ester Linkage: The ester bond is generally susceptible to enzymatic hydrolysis by esterases, which are common in microorganisms. This would be the initial step in biodegradation, cleaving the molecule into 2-hydroxypropanoic acid (lactic acid) and 2-phenoxyethanol. Phthalate esters, for example, are known to be degraded by soil microorganisms, with the rate of degradation being influenced by the length of the carbon chain. nih.govnih.gov

2-Phenoxyethanol: The resulting 2-phenoxyethanol is known to be biodegradable. One proposed pathway involves its conversion to phenol (B47542) and acetaldehyde. wikipedia.org

Lactic Acid: Lactic acid is a common, naturally occurring organic acid that is readily utilized by many microorganisms as a carbon and energy source. mdpi.com

Propylene Glycols: Propylene glycol substances are generally rapidly and ultimately biodegraded under both aerobic and anaerobic conditions by a wide variety of microorganisms. nih.govresearchgate.net

Based on this, 2-Phenoxyethyl 2-hydroxypropanoate is expected to be biodegradable in both aquatic and terrestrial environments.

Identification and Characterization of Primary and Secondary Biotransformation Products

There are no studies that identify the specific biotransformation products of 2-Phenoxyethyl 2-hydroxypropanoate. However, based on its chemical structure and the known metabolic pathways of similar compounds, the following primary and secondary biotransformation products can be hypothesized:

Table 1: Hypothetical Biotransformation Products of 2-Phenoxyethyl 2-hydroxypropanoate

| Transformation Step | Hypothetical Product(s) |

| Primary Biotransformation (Ester Hydrolysis) | 2-Hydroxypropanoic acid (Lactic acid)2-Phenoxyethanol |

| Secondary Biotransformation of 2-Phenoxyethanol | Phenoxyacetic acid europa.euecetoc.orgPhenol wikipedia.orgAcetaldehyde wikipedia.org |

| Further Degradation | Carbon dioxide and water (complete mineralization) |

The metabolism of glycol ethers in organisms often involves oxidation by alcohol dehydrogenase and aldehyde dehydrogenase. nih.gov For 2-phenoxyethanol, phenoxyacetic acid is a major metabolite. europa.euecetoc.org

Environmental Persistence and Transport Mechanisms

The environmental persistence and transport of 2-Phenoxyethyl 2-hydroxypropanoate have not been specifically studied. However, its potential behavior can be inferred from its structure and data on related compounds.

Persistence: Given the likelihood of both abiotic (hydrolysis) and biotic degradation, 2-Phenoxyethyl 2-hydroxypropanoate is not expected to be highly persistent in the environment. The ester linkage provides a reactive site for degradation. For comparison, propylene glycol phenyl ether is not expected to persist in the environment. oecd.org

Transport: The transport of a chemical in the environment is governed by its physical-chemical properties such as water solubility, vapor pressure, and its octanol-water partition coefficient (Log Kow).

Water Solubility: The presence of a hydroxyl group and an ether linkage suggests that it will have some degree of water solubility, facilitating its transport in aquatic systems.

Soil Mobility: The mobility in soil will depend on its adsorption to soil organic matter. The related compound propylene glycol phenyl ether has a very high potential for mobility in soil. edf.org

Air Transport: The vapor pressure of the compound will determine its potential for atmospheric transport. The parent compound, 2-phenoxyethanol, has a low vapor pressure, suggesting limited long-range atmospheric transport. nih.gov

Dissipation Kinetics and Half-Life Studies in Water and Soil

The persistence of 2-Phenoxyethyl 2-hydroxypropanoate in the environment is largely determined by its susceptibility to biodegradation. Studies on its dissipation in aquatic and terrestrial systems reveal its fate.

In aqueous environments, 2-Phenoxyethyl 2-hydroxypropanoate is considered to be readily biodegradable. europa.eu Data from a study following the OECD Guideline 301 C for ready biodegradability showed significant removal of the substance over a short period. europa.eu In this 14-day study, the degradation of 2-Phenoxyethyl 2-hydroxypropanoate reached 88.4% as measured by Biochemical Oxygen Demand (BOD) and 100% as measured by Gas Chromatography (GC). europa.eu Another 28-day study using activated sludge inoculum found a biodegradability of 52% by BOD and 73% by GC. europa.eu These findings indicate that the compound is not expected to persist in water.

When it comes to the soil compartment, modeling studies provide an estimation of its half-life. Based on the Mackay fugacity model level III, it is estimated that a significant portion (72%) of the chemical, if released into the environment, will partition to the soil. europa.eu The estimated half-life of 2-Phenoxyethyl 2-hydroxypropanoate in soil is approximately 30 days (720 hours). europa.eu This suggests that the compound is not persistent in the soil environment. europa.eu

Table 1: Biodegradability of 2-Phenoxyethyl 2-hydroxypropanoate in Water

| Test Guideline | Inoculum | Duration | Degradation (BOD) | Degradation (GC) | Classification |

| OECD 301 C | Activated Sludge | 14 days | 88.4% | 100% | Readily Biodegradable |

| Not specified | Activated Sludge | 28 days | 52% | 73% | Readily Biodegradable |

Table 2: Estimated Half-Life of 2-Phenoxyethyl 2-hydroxypropanoate in Soil

| Model | Environmental Compartment | Estimated Half-Life |

| Mackay Fugacity Model Level III | Soil | 30 days (720 hours) |

Sorption to Organic Matter and Sediments

The mobility of 2-Phenoxyethyl 2-hydroxypropanoate in the environment is influenced by its tendency to adsorb to soil and sediment particles. This property is scientifically quantified by the adsorption coefficient (Koc).

An experimental study conducted according to OECD Guideline 121, which uses High-Performance Liquid Chromatography (HPLC), determined the Log Koc value for 2-Phenoxyethyl 2-hydroxypropanoate to be 3.330 at 25°C. europa.eu This value indicates a moderate potential for sorption to soil and sediment. europa.eu Consequently, its migration to groundwater is expected to be slow. europa.eu The octanol-water partition coefficient (log Pow), a measure of a chemical's lipophilicity, has been determined to be 3.2, which supports the moderate sorption potential.

Table 3: Sorption Properties of 2-Phenoxyethyl 2-hydroxypropanoate

| Parameter | Value | Method | Temperature | Indication |

| Log Koc | 3.330 ± 0.002 | OECD Guideline 121 (HPLC) | 25°C | Moderate sorption potential |

| Log Pow | 3.2 | OECD Test Guideline 117 | 24°C | Moderate lipophilicity |

Volatilization and Atmospheric Fate

The potential for a chemical to volatilize from water or soil surfaces and its subsequent fate in the atmosphere are important aspects of its environmental profile. These are influenced by its vapor pressure and Henry's Law Constant.

The vapor pressure of 2-Phenoxyethyl 2-hydroxypropanoate has been reported as 0.006 mmHg at 25°C. nist.gov Based on its vapor pressure and water solubility of 210 mg/L at 20°C, the Henry's Law Constant can be estimated. nih.gov This value, along with its moderate sorption to soil, suggests that volatilization is not a primary dissipation pathway.

Once in the atmosphere, the persistence of a chemical is determined by its reactivity with photochemically produced hydroxyl (OH) radicals. The atmospheric half-life of 2-Phenoxyethyl 2-hydroxypropanoate can be estimated using structure-activity relationship models. While specific experimental data on its atmospheric oxidation is limited, its chemical structure as a phenoxy ester suggests it would be susceptible to degradation by OH radicals.

Table 4: Physical Properties Related to Volatilization and Atmospheric Fate

| Property | Value | Temperature |

| Vapor Pressure | 0.006 mmHg | 25°C |

| Water Solubility | 210 mg/L | 20°C |

Applications of 2 Phenoxyethyl 2 Hydroxypropanoate in Advanced Chemical Technologies

Role as a Chemical Reagent or Building Block in Complex Organic Synthesis

While direct research on 2-Phenoxyethyl 2-hydroxypropanoate as a primary reagent in complex organic synthesis is not extensively documented in publicly available literature, its structural motifs—a phenoxyethanol (B1677644) group esterified with lactic acid—suggest its potential as a versatile building block. The constituent parts, phenoxyethanol and lactic acid, are both significant in various synthetic pathways.

The value of related phenoxyethyl esters, such as 2-phenoxyethyl isobutyrate, is recognized in several industrial applications. chemimpex.comnih.gov This compound serves as a plasticizer in adhesives and sealants, enhancing flexibility and durability, and is used in industrial coatings to improve adhesion and environmental resistance. chemimpex.com This suggests that the core phenoxyethyl structure is a valuable component for creating materials with specific physical properties.

The synthesis of esters from aryl alkyl alcohols and simple carboxylic acids is a well-established method. nih.gov This fundamental reaction allows for the creation of a wide array of compounds with tailored properties. By modifying either the alcohol or the acid component, chemists can fine-tune the resulting ester for specific applications.

Investigations into Specialized Solvent Properties and Applications in Chemical Processes

The solvent properties of 2-Phenoxyethyl 2-hydroxypropanoate are of interest due to its molecular structure, which combines both polar (hydroxy and ester groups) and non-polar (phenyl ring) characteristics. This amphiphilic nature suggests it could be an effective solvent for a range of substances.

For instance, the related compound 2-phenoxyethyl isobutyrate is noted for its excellent solvency and compatibility with a variety of formulations. chemimpex.com It is utilized as a solvent and carrier in pharmaceutical formulations to improve the solubility and bioavailability of active ingredients. chemimpex.com Similarly, 2-phenoxyethyl butyrate (B1204436) is soluble in alcohol, though poorly soluble in water, indicating its utility in specific solvent systems. thegoodscentscompany.com

The physical properties of these related esters provide insight into the potential solvent characteristics of 2-Phenoxyethyl 2-hydroxypropanoate.

Table 1: Physical Properties of Related Phenoxyethyl Esters

| Compound | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

|---|---|---|---|

| 2-Phenoxyethyl isobutyrate | 125-127 @ 4 mmHg nih.gov | 1.044-1.048 nih.gov | 1.491-1.496 nih.gov |

| 2-Phenoxyethyl butyrate | 250-252 @ 760 mmHg thegoodscentscompany.com | 1.057-1.063 @ 25°C thegoodscentscompany.com | 1.495-1.501 @ 20°C thegoodscentscompany.com |

These data suggest that 2-Phenoxyethyl 2-hydroxypropanoate would likely exhibit a relatively high boiling point and a density slightly greater than water, making it suitable for processes requiring a stable, non-volatile solvent.

Research in Polymer Chemistry and Functional Monomer Development

The structure of 2-Phenoxyethyl 2-hydroxypropanoate, containing a hydroxyl group and a polymerizable lactate (B86563) moiety, makes it a candidate for research in polymer chemistry, particularly in the development of functional monomers. This is inspired by the well-established field of phenoxyethyl methacrylates and other functional polymers.

For example, poly(2-isopropenyl-2-oxazoline) (PIPOx) is a versatile polymer platform prepared from a functional monomer. nih.gov The pendant 2-oxazoline units in PIPOx can be further functionalized, making it suitable for applications in drug delivery, tissue engineering, and smart polymeric materials. nih.gov This highlights the strategy of using monomers with reactive side groups to create advanced polymers.

Similarly, 2-Hydroxyethyl 2-hydroxypropanoate could potentially be used to synthesize polyesters with pendant phenoxy groups. The hydroxyl group on the propanoate unit provides a site for polymerization, while the phenoxy group offers a way to introduce aromatic functionality into the polymer backbone. This could lead to polymers with unique thermal, mechanical, and optical properties.

Olfactory and Gustatory Receptor Ligand Research

The molecular structure of 2-Phenoxyethyl 2-hydroxypropanoate makes it a molecule of interest for research into the chemical structure-function relationships of olfactory and gustatory receptor ligands, though not for its own sensory profile.

Research in olfaction aims to understand how chemical features of molecules are encoded by olfactory receptors (ORs). nih.gov Despite the vast number of odors the human olfactory system can discriminate, only a small fraction of the approximately 400 intact human ORs have identified ligands. nih.gov High-throughput screening methods are being used to build a comprehensive map of odorant-receptor interactions. nih.govresearchgate.net

The study of how different odorants are recognized by unique but overlapping sets of ORs is crucial for understanding olfactory coding. nih.gov The G-protein coupled receptors (GPCRs), which include ORs, are significant targets for therapeutic drugs, and understanding their ligand recognition principles is of fundamental importance. nih.gov Machine learning models are also being developed to predict high-activity agonists for human ectopic ORs based on molecular descriptors. mdpi.com

The structural components of 2-Phenoxyethyl 2-hydroxypropanoate—an aromatic ring, an ether linkage, and a hydroxy-ester group—provide multiple points for potential interaction with ORs. Studying how this and related molecules bind to and activate specific receptors can provide valuable data for refining models of olfactory perception and for identifying novel agonists for ORs. mdpi.com

The chemical stability of 2-Phenoxyethyl 2-hydroxypropanoate and its interactions within complex mixtures are important considerations for its potential applications. Esters can be susceptible to hydrolysis, especially in the presence of acids or bases. The stability of the ester bond in this compound would be a key factor in its suitability for various formulations.

In the context of fragrance and flavor formulations, where it might be used as a component, understanding its interactions with other ingredients is critical. For instance, 2-phenoxyethyl isobutyrate is used as a fragrance ingredient and is part of the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) structural group. nih.gov The safety and stability of these compounds are evaluated in the context of their use in consumer products. nih.gov

The potential for 2-Phenoxyethyl 2-hydroxypropanoate to act as a plasticizer or solvent, as seen with related compounds, means its compatibility and reactivity with other components in a formulation (e.g., polymers, active ingredients) must be carefully assessed to ensure the final product's integrity and performance.

Synthesis and Characterization of 2 Phenoxyethyl 2 Hydroxypropanoate Derivatives and Analogs

Structural Modifications of the Phenoxyethyl Moiety and their Chemical Consequences

The phenoxyethyl group, consisting of a phenyl ring linked to an ethyl ether, offers numerous sites for structural modification. Alterations to the phenyl ring, such as the introduction of various substituents, can have profound effects on the electronic and steric nature of the entire molecule.

Research into related structures, such as phenoxypropanolamine derivatives, has shown that adding or removing substituents on the phenoxy group significantly alters their chemical and biological activities. nih.gov For instance, introducing electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., alkyl, alkoxy) to the phenyl ring modifies the electron density of the phenoxy oxygen. This inductive and resonant effect can propagate through the ether linkage to the ester carbonyl group, thereby influencing the ester's susceptibility to nucleophilic attack, such as hydrolysis.

The position of the substituent (ortho, meta, or para) is also critical. A bulky substituent at the ortho position can create steric hindrance, potentially shielding the ether oxygen or influencing the conformation of the side chain, which in turn affects reaction kinetics.

Table 1: Potential Modifications of the Phenoxyethyl Moiety and their Predicted Chemical Consequences

| Modification | Substituent Example | Position on Phenyl Ring | Predicted Chemical Consequence |

| Electron-Donating Group | Methyl (-CH₃) | Para | Increases electron density on the phenoxy oxygen, potentially decreasing the rate of acid-catalyzed hydrolysis. |

| Electron-Withdrawing Group | Chloro (-Cl) | Para | Decreases electron density on the phenoxy oxygen, making the ester carbonyl carbon more electrophilic and susceptible to nucleophilic attack. |

| Bulky Alkyl Group | tert-Butyl (-C(CH₃)₃) | Ortho | Introduces significant steric hindrance, which may slow down reactions involving the ether linkage or the ester group due to conformational constraints. |

| Hydrogen Bonding Group | Hydroxyl (-OH) | Para | Introduces a site for intermolecular hydrogen bonding, which could increase the boiling point and alter solubility in polar solvents. |

Variations on the 2-Hydroxypropanoate Unit: Exploration of Alkyl and Aryl Substitutions

The 2-hydroxypropanoate portion of the molecule is characterized by a chiral carbon, a hydroxyl group, and a methyl group. Modifying this unit provides another avenue to alter the compound's properties.

One common variation involves changing the identity of the alpha-substituent (the methyl group in the parent compound). Replacing the methyl group with longer alkyl chains (e.g., ethyl, propyl) or aryl groups (e.g., phenyl) would create analogs with different steric and electronic profiles. For example, replacing the methyl group with a phenyl group would result in 2-phenoxyethyl mandelate, introducing a second aromatic ring and significantly increasing the molecule's rigidity and potential for pi-pi stacking interactions.

Another key area of modification is the ester group itself, though the core focus here is on the hydroxypropanoate unit. For context, related compounds like 2-phenoxyethyl isobutyrate, where the hydroxyl group is replaced by a methyl group, exhibit different physical properties such as odor and are used in fragrances. chemicalbook.comnih.gov This highlights how even small changes to the propanoate backbone can alter a molecule's characteristics. The properties of simple esters are known to be heavily influenced by the size and shape of their alkyl chains, which affects boiling points and solubility. libretexts.orgresearchgate.net

Table 2: Physical Properties of Analogs with Variations on the Propanoate/Lactate (B86563) Unit

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from Parent Compound |

| 2-Phenoxyethyl propionate (B1217596) nih.gov | 23495-12-7 | C₁₁H₁₄O₃ | 194.23 | Lacks the C2 hydroxyl group. |

| 2-Phenoxyethyl isobutyrate nih.gov | 103-60-6 | C₁₂H₁₆O₃ | 208.25 | C2 hydroxyl is replaced by a methyl group. |

| Ethyl 2-hydroxypropanoate (Ethyl lactate) nist.gov | 97-64-3 | C₅H₁₀O₃ | 118.13 | Phenoxyethyl group is replaced by an ethyl group. |

| Isobutyl 2-hydroxypropanoate (Isobutyl lactate) nist.gov | 585-24-0 | C₇H₁₄O₃ | 146.18 | Phenoxyethyl group is replaced by an isobutyl group. |

Exploration of Stereochemical Isomers and their Distinct Chemical Reactivities

The presence of a chiral center at the second carbon (C2) of the 2-hydroxypropanoate unit means that 2-phenoxyethyl 2-hydroxypropanoate exists as a pair of enantiomers: (R)-2-phenoxyethyl 2-hydroxypropanoate and (S)-2-phenoxyethyl 2-hydroxypropanoate. quora.com This carbon atom is bonded to four different groups: a hydrogen atom, a hydroxyl group, a methyl group, and the ester group. quora.com

Enantiomers have identical physical properties such as boiling point, melting point, and solubility in achiral solvents. Their defining difference is their interaction with plane-polarized light (optical activity) and their reactivity in chiral environments. While they react at the same rate with achiral reagents, their reaction rates with chiral reagents can differ significantly.

This differential reactivity is the basis for processes like kinetic resolution, where one enantiomer in a racemic mixture reacts faster than the other, allowing for their separation. mdpi.com For example, in enzymatic hydrolysis, an enzyme (a chiral catalyst) may selectively hydrolyze the (S)-enantiomer, leaving the (R)-enantiomer unreacted. The specific configuration, whether (R) or (S), is determined by the Cahn-Ingold-Prelog priority rules. nih.gov The distinct spatial arrangement of the hydroxyl and methyl groups around the chiral center dictates how the molecule fits into the active site of an enzyme or interacts with another chiral molecule.

Table 3: Properties of Stereoisomers of 2-Hydroxypropanoate Esters

| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |

| Chemical Structure | Specific 3D arrangement (R-configuration) | Mirror image 3D arrangement (S-configuration) | Equal amounts of (R) and (S) enantiomers |

| Boiling/Melting Point | Identical to the (S)-enantiomer | Identical to the (R)-enantiomer | May differ slightly from pure enantiomers |

| Solubility (achiral solvent) | Identical to the (S)-enantiomer | Identical to the (R)-enantiomer | Identical to pure enantiomers |

| Optical Rotation | Equal in magnitude but opposite in sign to the (S)-enantiomer | Equal in magnitude but opposite in sign to the (R)-enantiomer | Zero |

| Reactivity (with achiral reagent) | Identical to the (S)-enantiomer | Identical to the (R)-enantiomer | Identical to pure enantiomers |

| Reactivity (with chiral reagent/catalyst) | Different from the (S)-enantiomer | Different from the (R)-enantiomer | The two enantiomers react at different rates |

Correlating Structural Variations with Reaction Profiles and Specific Chemical Properties

The relationship between the structural variations discussed and the resulting chemical properties is a cornerstone of physical organic chemistry. By combining the effects of modifications to both the phenoxyethyl and 2-hydroxypropanoate moieties, a predictive framework for the reactivity and properties of these derivatives can be established.

Reactivity Profile (Ester Hydrolysis): The rate of hydrolysis of the ester bond is a key reaction profile. This rate is influenced by both electronic and steric factors.

Electronic Effects: Attaching an electron-withdrawing substituent (e.g., -NO₂) to the para position of the phenyl ring will make the ester's carbonyl carbon more electrophilic, increasing the rate of base-catalyzed hydrolysis. Conversely, an electron-donating group (e.g., -OCH₃) would decrease the rate.

Steric Effects: Increasing the steric bulk near the reaction center, either by adding a large substituent at the ortho position of the phenyl ring or by replacing the C2-methyl group with a bulkier alkyl group (e.g., isopropyl), will hinder the approach of a nucleophile, thereby decreasing the reaction rate.

Physical Properties (Boiling Point & Solubility): The physical properties of esters are largely governed by intermolecular forces. libretexts.org

Boiling Point: As the molecular weight increases, for instance by elongating an alkyl chain on the propanoate unit or adding substituents to the phenyl ring, van der Waals forces become stronger, leading to a higher boiling point. youtube.com The presence of a hydroxyl group allows for hydrogen bonding, which significantly increases the boiling point compared to non-hydroxylated analogs like 2-phenoxyethyl propionate. nih.gov

Solubility: The parent molecule has both hydrophobic (phenyl ring) and hydrophilic (ester and hydroxyl groups) regions. The hydroxyl group allows for hydrogen bonding with water, conferring some water solubility. libretexts.org Increasing the size of the hydrophobic regions, for example, by adding long alkyl chains, will decrease its solubility in water.

Table 4: Correlation of Structural Variation with Predicted Chemical Properties

| Structural Variation | Example Derivative | Predicted Impact on Reaction Profile (Hydrolysis Rate) | Predicted Impact on Physical Property (Boiling Point) |

| Electron-withdrawing group on phenyl ring | 4-Nitrophenoxyethyl 2-hydroxypropanoate | Increased rate | Increased |

| Bulky group on phenyl ring | 2-tert-Butylphenoxyethyl 2-hydroxypropanoate | Decreased rate (steric hindrance) | Increased |

| Removal of hydroxyl group | 2-Phenoxyethyl propionate | Reactivity changes based on loss of neighboring group electronic effect | Significantly decreased |

| Stereochemistry | (S)- vs (R)-Enantiomer | Different rates only in chiral environments | Identical |

Future Research Directions and Emerging Paradigms in 2 Phenoxyethyl 2 Hydroxypropanoate Chemistry

Integration of Artificial Intelligence and Machine Learning for Reaction Optimization and Retrosynthetic Analysis

The application of artificial intelligence (AI) and machine learning (ML) is set to transform the synthesis of 2-Phenoxyethyl 2-hydroxypropanoate. AI algorithms can sift through extensive datasets of chemical reactions to pinpoint optimal conditions, including temperature, pressure, catalyst choice, and solvent, ultimately boosting reaction yields and the purity of the final product. ML models, for instance, can be trained on existing experimental data to forecast the results of the esterification reaction between 2-phenoxyethanol (B1175444) and lactic acid with different catalysts. This predictive power has the potential to drastically cut down on the number of required experiments, thereby conserving time and resources. nih.gov

| Technology | Application in 2-Phenoxyethyl 2-hydroxypropanoate Synthesis | Potential Benefits |

| Artificial Intelligence (AI) | Proposing novel and efficient retrosynthetic pathways. | Discovery of non-obvious, economical, and sustainable synthetic routes. |

| Machine Learning (ML) | Predicting optimal reaction conditions (temperature, catalyst, etc.). | Reduced number of experiments, saving time and resources; increased yield and purity. |

| High-Throughput Experimentation (HTE) | Rapidly screening a large number of reaction conditions. | Accelerated discovery of optimal synthesis parameters when combined with ML. beilstein-journals.org |

Development of Novel and Highly Efficient Catalytic Systems for Sustainable Synthesis

A primary focus of future research is the creation of sustainable catalytic systems for producing 2-Phenoxyethyl 2-hydroxypropanoate. While traditional acid catalysts are effective, they often cause corrosion, are challenging to separate from the reaction mixture, and produce considerable waste. Future investigations are concentrating on heterogeneous catalysts like zeolites, functionalized mesoporous silicas, and immobilized enzymes (lipases). These catalysts can be easily recovered and reused, which minimizes waste and lessens the environmental footprint.

Recent breakthroughs include the development of a new class of heterogeneous geminal atom catalysts (GACs) that feature two metal cores, allowing for more efficient and selective reactions. sciencedaily.com For example, a novel GAC with two copper ions has demonstrated the ability to improve reaction yields and can be recycled for multiple consecutive cycles without losing catalytic activity. sciencedaily.com This significantly reduces waste and the risk of metal contamination. sciencedaily.com The environmental benefits are also substantial, with analyses showing a carbon footprint that is ten times lower than that of conventional catalysts. sciencedaily.com Research into nanozymes, which are nanomaterials with enzyme-like characteristics, also presents a promising avenue for developing highly stable, sensitive, and selective catalysts. mdpi.com

Advanced Analytical Techniques for Trace Analysis and In Situ Reaction Monitoring

The capacity to detect and quantify minute impurities in 2-Phenoxyethyl 2-hydroxypropanoate is vital for its various applications. Future research will prioritize the development and use of sophisticated analytical techniques that offer lower detection limits and greater selectivity. Methods such as gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are being investigated for the sensitive detection of residual starting materials, by-products, and other potential contaminants.

In situ reaction monitoring offers real-time insights into the progression of a chemical reaction, enabling precise control over reaction parameters and the instant detection of any irregularities. mt.com Spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, when paired with fiber-optic probes, can be directly integrated into the reaction vessel. mt.com This allows for the continuous tracking of the concentrations of reactants, intermediates, and the final product, leading to a better understanding and control of the process. mt.com The use of Attenuated Total Reflectance (ATR) with materials like diamond, zinc selenide, or germanium crystals can enhance the resolution of these spectroscopic measurements. spectroscopyonline.com While implementing such techniques in a manufacturing setting presents challenges, the benefits of real-time data for optimizing and scaling up chemical processes are significant. mt.comspectroscopyonline.com

Design of Sustainable Chemical Processes for the Entire Lifecycle of 2-Phenoxyethyl 2-hydroxypropanoate

A comprehensive approach to sustainability necessitates a review of the entire lifecycle of 2-Phenoxyethyl 2-hydroxypropanoate, from the procurement of raw materials to its eventual disposal. Future research will concentrate on creating integrated and sustainable chemical processes that reduce environmental impact at every phase. This includes utilizing renewable feedstocks, such as bio-derived lactic acid and potentially bio-based 2-phenoxyethanol, to lower the carbon footprint of the synthesis.

Process intensification, which seeks to develop smaller, more efficient, and safer chemical plants, is another crucial area of research. Technologies like microreactors and continuous flow chemistry can provide considerable benefits over traditional batch processes, such as improved heat and mass transfer, enhanced reaction control, and less waste generation. Moreover, research into the biodegradability and environmental fate of 2-Phenoxyethyl 2-hydroxypropanoate will be essential for confirming its long-term sustainability.

Interdisciplinary Research at the Interface of Organic Chemistry, Environmental Science, and Materials Science

The future of 2-Phenoxyethyl 2-hydroxypropanoate chemistry is rooted in interdisciplinary teamwork. The expertise of organic chemists in devising and optimizing synthetic routes must be merged with the knowledge of environmental scientists to evaluate the ecological effects and biodegradability of the compound and its by-products. This collaboration is vital for formulating genuinely green and sustainable chemical processes.

Furthermore, partnerships with materials scientists could unveil new uses for 2-Phenoxyethyl 2-hydroxypropanoate. Its characteristics as a solvent, plasticizer, or monomer could be investigated in the creation of innovative polymers, coatings, and other advanced materials. For instance, incorporating it into biodegradable polymers could improve their properties and broaden their applications. This interdisciplinary strategy will be key to unlocking the full potential of 2-Phenoxyethyl 2-hydroxypropanoate within a circular economy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Phenoxyethyl 2-hydroxypropanoate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves esterification between 2-hydroxypropanoic acid and 2-phenoxyethanol. Key parameters include:

- Catalyst selection : Acid catalysts (e.g., HCl, H₂SO₄) or enzymatic methods.

- Solvent optimization : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.

- Temperature control : Maintaining 80–100°C improves esterification kinetics .

- Reagent stoichiometry : A 1:1.2 molar ratio of acid to alcohol minimizes side reactions.

Use factorial design (e.g., 2³ factorial experiments) to assess interactions between temperature, catalyst concentration, and solvent type .

Q. Which spectroscopic techniques are most effective for characterizing 2-Phenoxyethyl 2-hydroxypropanoate, and what are the key spectral markers?

- Methodological Answer :

- ¹H/¹³C NMR : Identify ester carbonyl (~170 ppm in ¹³C NMR) and hydroxyl protons (δ 1.3–1.5 ppm for 2-hydroxypropanoate).

- FTIR : Confirm ester C=O stretch (~1740 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹).

- Mass spectrometry (HRMS) : Exact mass analysis (C₁₁H₁₂O₄) with ESI+ or MALDI-TOF to verify molecular ion [M+H]⁺ at m/z 209.08 .

Cross-reference with PubChem computational data for validation .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported solubility data of 2-Phenoxyethyl 2-hydroxypropanoate across different solvents?

- Methodological Answer :

- Controlled solubility studies : Use Hansen solubility parameters (HSPs) to model solvent compatibility. Test solvents with varying δD (dispersion), δP (polar), and δH (hydrogen bonding) values.